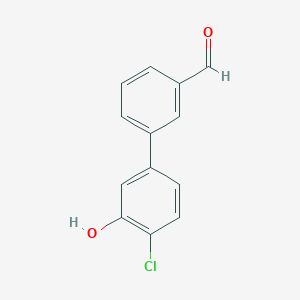
2-Chloro-5-(2-formylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(2-formylphenyl)phenol, 95% (2C5FPP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 88-90 °C, and is soluble in water and ethanol. 2C5FPP is a common reagent in organic synthesis, and has a wide range of applications in the fields of materials science, pharmaceuticals, and biochemistry.
科学研究应用
2-Chloro-5-(2-formylphenyl)phenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and is used to synthesize a variety of compounds, such as pharmaceuticals, materials, and dyes. It is also used in the synthesis of polymers, and has been used to synthesize polyamide-imide copolymers and polyurethane-based materials. 2-Chloro-5-(2-formylphenyl)phenol, 95% has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
作用机制
2-Chloro-5-(2-formylphenyl)phenol, 95% is a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is a strong nucleophile, meaning that it is highly reactive and can form strong bonds with other molecules. 2-Chloro-5-(2-formylphenyl)phenol, 95% can act as a catalyst in organic reactions, and can be used to catalyze a variety of reactions, including the condensation of aldehydes and ketones, the oxidation of primary and secondary alcohols, and the reduction of nitro compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-formylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-5-(2-formylphenyl)phenol, 95% can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
实验室实验的优点和局限性
2-Chloro-5-(2-formylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under normal laboratory conditions. However, it is important to note that 2-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile, and can react with other molecules in unexpected ways. It is also important to note that 2-Chloro-5-(2-formylphenyl)phenol, 95% is a strong oxidizing agent, and should be handled with caution in the laboratory.
未来方向
The potential applications of 2-Chloro-5-(2-formylphenyl)phenol, 95% are vast, and there are a number of future directions that could be explored. One potential area of research is the use of 2-Chloro-5-(2-formylphenyl)phenol, 95% as a catalyst in organic reactions. Another potential area of research is the use of 2-Chloro-5-(2-formylphenyl)phenol, 95% as an inhibitor of MAO, and the potential therapeutic applications of this inhibition. Additionally, 2-Chloro-5-(2-formylphenyl)phenol, 95% could be used to synthesize new materials, such as polymers, nanomaterials, and dyes. Finally, 2-Chloro-5-(2-formylphenyl)phenol, 95% could be used to develop new pharmaceuticals and drugs.
合成方法
2-Chloro-5-(2-formylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is a two-step reaction that involves the condensation of 2-chloro-5-formylphenol with 2-chloro-5-nitrophenol. In the first step, 2-chloro-5-formylphenol is reacted with sodium hydroxide to form 2-chloro-5-nitrophenol. In the second step, the 2-chloro-5-nitrophenol is reacted with anhydrous sodium acetate to form 2-chloro-5-(2-formylphenyl)phenol.
属性
IUPAC Name |
2-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDYDEFOEVXWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685854 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-formylphenyl)phenol | |
CAS RN |
1261919-37-2 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














